molecular formula C26H26N4O6S B2525169 4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-70-1

4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2525169
CAS No.: 533870-70-1
M. Wt: 522.58
InChI Key: OCFQBRBIUKUXOR-UHFFFAOYSA-N
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Description

4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C26H26N4O6S and its molecular weight is 522.58. The purity is usually 95%.
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Biological Activity

4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings regarding its efficacy in various applications.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzamide Core : Reacting substituted anilines with benzoyl chloride under basic conditions.
  • Introduction of Sulfamoyl Groups : Utilizing sulfamoyl chloride in the presence of a base to incorporate sulfamoyl functionalities.
  • Attachment of the Oxadiazole Ring : This is achieved by reacting a suitable oxadiazole precursor with the intermediate product.
  • Final Assembly : Coupling the benzyl(ethyl)sulfamoyl group to form the final product.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The compound's sulfamoyl groups are capable of forming hydrogen bonds with amino acid residues in proteins, while the oxadiazole ring may interact with metal ions or other aromatic systems. These interactions can modulate enzyme or receptor activity, leading to various biological effects.

Antimicrobial and Anticancer Properties

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial and anticancer properties. For instance:

  • A study demonstrated that derivatives of oxadiazoles showed promising activity against Mycobacterium tuberculosis, suggesting potential as anti-tubercular agents .
  • Other studies have shown that similar compounds can inhibit cell proliferation in cancer models by targeting specific kinases .

Research Findings

Recent studies have provided insights into the biological activities and potential therapeutic applications of this compound:

Study Findings
Sivaramkumar et al. (2010)Identified structural analogs with significant anti-tumor effects in clinical settings .
MDPI Research (2021)Reported on the synthesis and biological activity of novel benzamides containing oxadiazole moieties, highlighting their efficacy against various pathogens .
PubMed Study (2006)Found that oxadiazoles exhibit antiviral activities against RNA viruses, indicating a broad spectrum of biological activity .

Case Studies

  • Antitubercular Activity : A series of compounds similar to this compound were synthesized and tested for their ability to inhibit Mycobacterium tuberculosis. Compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating strong anti-tubercular potential .
  • Cytotoxicity Assessment : In evaluating cytotoxicity against human embryonic kidney cells (HEK-293), several derivatives were found to be non-toxic at effective concentrations, suggesting a favorable safety profile for further development .

Properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O6S/c1-4-30(17-18-8-6-5-7-9-18)37(32,33)23-12-10-19(11-13-23)24(31)27-26-29-28-25(36-26)20-14-21(34-2)16-22(15-20)35-3/h5-16H,4,17H2,1-3H3,(H,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFQBRBIUKUXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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